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Compound of Interest

3-tert-Butyl-2-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B1333914

For Immediate Release: A comprehensive technical guide detailing the spectroscopic data for
3-tert-butylsalicylaldehyde, a key intermediate in the synthesis of various chemical compounds,
has been compiled for researchers, scientists, and professionals in drug development. This
document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual

workflows.

Spectroscopic Data Analysis

The structural elucidation of 3-tert-butylsalicylaldehyde has been achieved through a
combination of spectroscopic techniques. The data presented herein provides a detailed
fingerprint of the molecule, crucial for its identification and characterization in research and
development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Data:

The 'H NMR spectrum of 3-tert-butylsalicylaldehyde reveals distinct signals corresponding to
the different types of protons present in the molecule. The data, acquired in CDCls at 300 MHz,
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Is summarized below.[1]

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

11.82 S - -OH

9.88 S - -CHO

7.54 dd 7.5,1.2 Ar-H

7.41 dd 75,15 Ar-H

6.97 t 7.5 Ar-H

1.44 s - -C(CH3)3

13C NMR (Carbon-13 NMR) Data:

While specific experimental data for the 13C NMR of 3-tert-butylsalicylaldehyde was not found in
the available resources, a predicted spectrum can be inferred based on the analysis of similar
compounds, such as 3,5-di-tert-butyl-2-hydroxybenzaldehyde. The anticipated chemical shifts
are outlined in the table below.

Chemical Shift (d) ppm Assignment
~196 C=0 (aldehyde)
~160 C-OH

~138 C-C(CH3)s

~135 Ar-CH

~125 Ar-CH

~120 Ar-C (quaternary)
~118 Ar-CH

~35 -C(CH3)3

~29 -C(CHs)3
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Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
characteristic absorption bands for 3-tert-butylsalicylaldehyde are presented below. This data is
consistent with the presence of a hydroxyl group, an aldehyde, and an aromatic ring.

Wavenumber (cm~12) Assignment

~3400 (broad) O-H stretch

~2960 C-H stretch (aliphatic)
~2870 C-H stretch (aldehyde)
~1665 C=0 stretch (aldehyde)
~1600, ~1480 C=C stretch (aromatic)
~1250 C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The PubChem database indicates the existence of GC-MS data for 3-tert-butyl-
2-hydroxybenzaldehyde, though the specific fragmentation pattern is not detailed.[2] The
expected molecular ion peak [M]* would be observed at m/z 178, corresponding to the
molecular weight of the compound.

m/z Assignment
178 [M]*

163 [M-CHs]*

149 [M-CHOJ*
121 [M-C(CH3)s]*

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented.

NMR Spectroscopy:

A sample of 3-tert-butylsalicylaldehyde (typically 5-10 mg) is dissolved in approximately 0.7 mL
of a deuterated solvent, commonly chloroform-d (CDCIs), in a standard 5 mm NMR tube. The
spectrum is then acquired on a 300 MHz or higher field NMR spectrometer. For *H NMR, 16-32
scans are typically acquired, while 33C NMR may require several hundred to thousands of
scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual
solvent peak.

IR Spectroscopy:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
a liquid sample like 3-tert-butylsalicylaldehyde, a small drop can be placed between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the
sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range
of 4000-400 cm™2.

Mass Spectrometry:

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (El)
source, often coupled with a gas chromatograph (GC-MS) for sample introduction and
separation. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or
methanol) is injected into the GC. The compound is then ionized in the mass spectrometer, and
the resulting fragments are separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like 3-tert-
butylsalicylaldehyde is depicted in the following diagram.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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